molecular formula C7H11ClN2O2 B2870719 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride CAS No. 2287310-33-0

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride

Cat. No.: B2870719
CAS No.: 2287310-33-0
M. Wt: 190.63
InChI Key: DYRXGAOXZLKODY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position, with the hydrochloride salt form.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of ethyl acetoacetate with guanidine. The reaction involves heating the mixture in the presence of a strong acid catalyst, such as hydrochloric acid, to form the imidazole ring.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid-supported reagents and catalysts can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives, such as esters or amides.

  • Reduction: The imidazole ring can undergo reduction reactions, leading to the formation of various reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Reduced imidazole derivatives.

  • Substitution Products: Substituted imidazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its imidazole ring is a key structural motif in many biologically active molecules. Biology: Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. This compound can be used in the study of enzyme inhibition and receptor binding. Medicine: Industry: Imidazole derivatives are used in the production of dyes, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

  • Imidazole: The parent compound without any substituents.

  • 1-Methylimidazole: An imidazole derivative with a methyl group at the 1-position.

  • 2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.

  • 4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.

Uniqueness: 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride is unique due to the presence of both an ethyl and a methyl group, as well as the carboxylic acid functionality. This combination of substituents provides distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

5-ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9-4(2)8-5;/h3H2,1-2H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRXGAOXZLKODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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